2-Heptadecylimidazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step chemical reactions, utilizing starting materials that can introduce the desired alkyl group onto the imidazole ring. For instance, a study described a three-step synthesis process for a benzo[d]imidazole derivative from camphor-derived diamine, showcasing the complexity and specificity of synthesizing substituted imidazoles (Ciber et al., 2023).

Molecular Structure Analysis

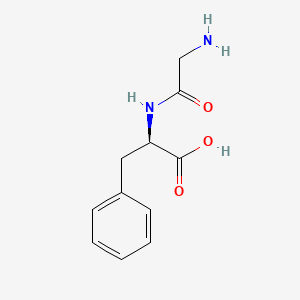

Imidazole derivatives are characterized by their five-membered ring containing two nitrogen atoms. The molecular structure is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into the compound's configuration and the position of substituents (Ciber et al., 2023).

Chemical Reactions and Properties

Imidazole and its derivatives participate in a variety of chemical reactions, including coordination with metal ions, forming complexes that can exhibit interesting properties. For example, a study on "2-(heptadecyl) naphtha[2,3]imidazole" highlighted its ability to coordinate with Ag(I) ions, forming chiral molecular assemblies, which underscores the reactive versatility of imidazole derivatives (Yuan & Liu, 2003).

Wissenschaftliche Forschungsanwendungen

Materialwissenschaft: Leitfähige Matrix

Forschungen haben gezeigt, dass protonierte Formen von 2-Heptadecylimidazol sich zu effektiven ionenleitenden Matrizen selbstorganisieren können . Diese Eigenschaft ist besonders nützlich bei der Entwicklung neuer Materialien für Batterien und Brennstoffzellen, wo effizienter Ionentransport entscheidend ist.

Organometallische Katalyse: N-Heterocyclisches Carben-Vorläufer

This compound dient als Vorläufer für N-heterocyclische Carbene (NHCs), die in der organometallischen Katalyse eingesetzt werden . NHCs sind stabile, aber dennoch hochreaktive Spezies, die eine Vielzahl chemischer Transformationen ermöglichen und sie daher in der synthetischen Chemie wertvoll machen.

Optische Anwendungen: Farbstoff für Solarzellen

Neue Forschungsergebnisse deuten darauf hin, dass Imidazolderivate als Farbstoffe in Solarzellen eingesetzt werden könnten . Ihre Fähigkeit, Licht zu absorbieren und in elektrische Energie umzuwandeln, macht sie zu Kandidaten für den Einsatz in Farbstoffsolarzellen, einer Art photovoltaischer Technologie.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-heptadecyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWBFUCJVWKCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066878 | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23328-87-2 | |

| Record name | 2-Heptadecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptadecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] 2-Heptadecylimidazole is a key component in a novel stationery masterbatch material. This material, designed to improve stationery properties, also incorporates polyethylene, ABS resins, polyethylene glycol, glass beads, polyethylene wax, dibutyl naphthalene sulfonate, methyl triacetoxy silane, and toner.

A: [] Research has explored the use of imidazole derivatives, including 2-Heptadecylimidazole (C17Z), as curing accelerants for epoxy adhesives in flexible copper clad laminates (FCCLs). While C17Z exhibited curing activity, 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN) proved to be a superior accelerant in terms of curing reactivity and dynamic mechanical performance within the epoxy resin/4,4'-Diaminodiphenyl sulfone/carboxyl-terminated acrlonitrile-butadiene rubber system. This suggests that the specific substituents on the imidazole ring significantly impact its effectiveness as a curing accelerant.

A: [] Yes, 2-Heptadecylimidazole (1e) can act as a ligand to form complexes with metal ions. Specifically, it forms complexes with copper(II) ions, resulting in structures of the type CuL4X2, where L represents the 2-Heptadecylimidazole ligand and X represents an anion. Interestingly, these copper(II) complexes have been investigated for their ability to initiate the polymerization of acrylonitrile in dimethyl sulfoxide solutions. This highlights the potential of 2-Heptadecylimidazole and its metal complexes in polymer chemistry and material science.

A: [, ] Research indicates that 2-Heptadecylimidazole exhibits self-organization capabilities. In its protonated form, it can create an effective ion-conductive matrix, suggesting potential applications in electrochemical devices. Furthermore, 2-Heptadecylimidazole can self-assemble into nanostructures within polar organic solvents, driven by either coordination with metal ions or hydrogen bonding interactions. This self-assembly behavior opens up exciting possibilities for creating organized nanomaterials with tailored properties.

A: [] Yes, research has explored the formation of monolayers and multilayers of 2-Heptadecylimidazole and its silver complexes at interfaces. This area of study is crucial for understanding the compound's behavior in thin films, surface modifications, and potential applications in sensors and molecular electronics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)